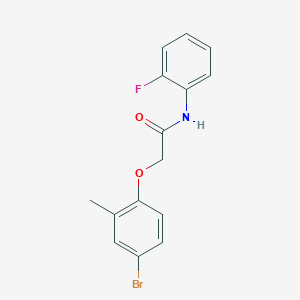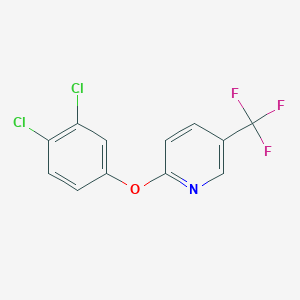![molecular formula C12H11ClN4O2S2 B5788130 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as CPAS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPAS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties.
Wirkmechanismus
The mechanism of action of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer types. CA IX plays a critical role in tumor growth and survival by regulating the pH of the tumor microenvironment. This compound has been shown to inhibit the activity of CA IX by binding to its active site, leading to a decrease in the pH of the tumor microenvironment and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, leading to a decrease in the pH of the tumor microenvironment and inhibition of tumor growth. This compound has also been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to inhibit the replication of hepatitis C virus, suggesting its potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has several advantages for lab experiments. It has been reported to have a high yield and purity, making it suitable for large-scale synthesis. Moreover, this compound has been extensively studied for its potential therapeutic properties, making it an attractive candidate for further research. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Moreover, this compound has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for the research on 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide. First, further studies are needed to elucidate its mechanism of action and molecular targets. Second, the safety and efficacy of this compound in humans need to be evaluated in clinical trials. Third, the potential of this compound as an antiviral agent needs to be further explored. Fourth, the development of novel this compound derivatives with improved pharmacological properties could be a promising direction for future research. Finally, the combination of this compound with other anticancer agents could enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction between 5-chloro-2-pyridinamine and benzenesulfonyl chloride, followed by the reaction with thiourea. The final product is obtained after purification using recrystallization. The synthesis method of this compound has been described in detail in the literature, and it has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of hepatitis C virus, suggesting its potential as an antiviral agent.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S2/c13-8-1-6-11(15-7-8)17-12(20)16-9-2-4-10(5-3-9)21(14,18)19/h1-7H,(H2,14,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGOBCKDQWBUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)

![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)


![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)